molecular formula C7H6N2O3 B1375686 3-Amino-2-nitrobenzaldehyde CAS No. 1261498-24-1

3-Amino-2-nitrobenzaldehyde

Cat. No. B1375686
CAS RN: 1261498-24-1
M. Wt: 166.13 g/mol
InChI Key: MYJSHORNYHNRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-nitrobenzaldehyde is a compound with the molecular formula C7H6N2O3 . It is a derivative of benzaldehyde, which is a compound that contains a formyl group (CHO) and a nitro group (NO2) attached to a benzene ring .


Synthesis Analysis

The synthesis of Schiff base compounds using m-Nitrobenzaldehyde and p-Chloroaniline has been reported . The nitro group in the Schiff base was then reduced into an amino group. The resultant compounds were synthesized successfully .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-nitrobenzaldehyde consists of a benzene ring with an amino group (NH2) and a nitro group (NO2) attached to it . The molecular weight of this compound is 166.134 Da .


Chemical Reactions Analysis

The reaction of 2-aminobenzyl alcohol and benzaldehyde derivatives in the presence of acetic acid to give 3,1-benzoxazines has been reported . The highest yield of 3-ABA obtained was 59% for a 3-nitrobenzaldehyde amount of 10 mmol .

Scientific Research Applications

Synthesis of Schiff Bases

3-Amino-2-nitrobenzaldehyde: is used in the synthesis of Schiff bases through condensation with primary amines. These Schiff bases have a wide range of applications, including serving as ligands in coordination chemistry due to their ability to form complexes with metals .

Biological Activities

Schiff bases derived from 3-Amino-2-nitrobenzaldehyde exhibit various biological activities. They are studied for their potential antimicrobial, antitubercular, anticonvulsant, and anti-inflammatory properties, making them significant in pharmaceutical research .

Catalytic Activity

The compounds synthesized from 3-Amino-2-nitrobenzaldehyde can act as catalysts in chemical reactions. Their catalytic activity is explored in organic synthesis, potentially improving the efficiency of chemical processes .

Dye Synthesis

This compound is also utilized in the synthesis of monoazo disperse dyes. These dyes are applied to polyester fabrics, and their fastness properties are found to be excellent, indicating a valuable application in the textile industry .

Polymer Research

In polymer science, 3-Amino-2-nitrobenzaldehyde-derived compounds are investigated for their potential to modify polymers, thereby altering their properties for specific applications .

Chiral Catalysts

Derivatives of 3-Amino-2-nitrobenzaldehyde are used to create chiral catalysts that can produce aldol products with high chemical yields and good diastereo- and enantioselectivity. This is crucial in the synthesis of optically active compounds .

Mechanism of Action

While the specific mechanism of action for 3-Amino-2-nitrobenzaldehyde is not mentioned in the search results, a study on the mechanism of oximes and hydrazones in bioconjugation might provide some insights . These reactions involve the formation of imines, which could be relevant to the reactions of 3-Amino-2-nitrobenzaldehyde .

Safety and Hazards

The safety data sheet for a similar compound, 3-Nitrobenzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Light-induced primary amines and o-nitrobenzyl alcohols cyclization has been reported as a versatile photoclick reaction for modular conjugation . This strategy provides a versatile platform for organic synthesis, bioconjugation, medicinal chemistry, chemical biology, and materials science .

properties

IUPAC Name

3-amino-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJSHORNYHNRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743723
Record name 3-Amino-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-nitrobenzaldehyde

CAS RN

1261498-24-1
Record name 3-Amino-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Amino-2-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Amino-2-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Amino-2-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Amino-2-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Amino-2-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.